molecular formula C15H14FN3O3S B2412896 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 946357-18-2

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide

Cat. No. B2412896
M. Wt: 335.35
InChI Key: JJFIQDJLPPXFQN-BMRADRMJSA-N
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Description

Benzo[d]thiazol-2-yl compounds are a class of organic compounds that have been studied for various applications, including as key materials for making naphthalene . They are often used in the synthesis of fluorescent probes due to their photophysical properties .


Synthesis Analysis

While the specific synthesis process for your compound is not available, similar compounds such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues have been synthesized in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl compounds can be influenced by solvent effects. For instance, the degree of charge transfer in these compounds can increase with solvent polarity .


Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazol-2-yl compounds can also be affected by solvent effects. For example, the excited state intramolecular proton transfer (ESIPT) reaction of these compounds can be gradually inhibited by increasing solvent polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2-yl compounds can be influenced by factors such as solvent polarity. For example, their absorption and fluorescence emission spectra can change based on the polarity of the solvent .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with benzo[d]thiazol and isoxazole moieties, similar to the one , are often synthesized for their potential biological activities. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have been synthesized for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds target cyclooxygenase enzymes (COX-1/COX-2), showing significant inhibitory activity, which could suggest potential therapeutic applications for related compounds in managing pain and inflammation.

Antimicrobial Applications

The structural components of the compound are reminiscent of molecules synthesized for their antimicrobial properties. For example, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011). This indicates that molecules incorporating thiazolyl moieties can be effective in developing new antimicrobial agents, possibly including derivatives of the compound .

Fluorophores and Imaging Agents

Compounds containing fluorine, benzothiazole, and isoxazole groups are also explored for their fluorescent properties, potentially applicable in the development of imaging agents. N-ethoxycarbonylpyrene- and perylene thioamides, for example, have been utilized in synthesizing fluorescent dyes for a range of applications, including molecular probes and sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019). The presence of fluorine in such compounds is known to affect their photophysical properties, suggesting that the specific compound might also have utility in fluorescent tagging or imaging applications due to its fluorinated benzo[d]thiazol component.

Future Directions

The future research directions for benzo[d]thiazol-2-yl compounds could include further investigation into their photophysical properties and potential applications in areas such as optoelectronics and analytical tools .

properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-9-8-11(18-22-9)14(20)17-15-19(6-7-21-2)13-10(16)4-3-5-12(13)23-15/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFIQDJLPPXFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide

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